molecular formula C9H11NO2S B2936451 (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine CAS No. 1040041-00-6

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine

Cat. No.: B2936451
CAS No.: 1040041-00-6
M. Wt: 197.25
InChI Key: PSWWOKCPCJRTSF-UHFFFAOYSA-N
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Description

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine can be achieved through several methods. . The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while reduction with lithium aluminum hydride can produce thiol derivatives.

Scientific Research Applications

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWWOKCPCJRTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)C2=CC=CC=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040041-00-6
Record name (1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine
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